molecular formula C7H6ClF3N2 B15046693 1-(3-Chloro-5-(trifluoromethyl)phenyl)hydrazine

1-(3-Chloro-5-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B15046693
M. Wt: 210.58 g/mol
InChI Key: RLFAZIKKPCTUAR-UHFFFAOYSA-N
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Description

[3-chloro-5-(trifluoromethyl)phenyl]hydrazine: is an organic compound with the molecular formula C7H6ClF3N2 . It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a chlorine atom and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-chloro-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for [3-chloro-5-(trifluoromethyl)phenyl]hydrazine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [3-chloro-5-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .

Biology and Medicine: Its hydrazine group can be modified to create bioactive molecules that target specific biological pathways .

Industry: In the industrial sector, [3-chloro-5-(trifluoromethyl)phenyl]hydrazine is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating compounds with enhanced stability and activity .

Mechanism of Action

The mechanism of action of [3-chloro-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

  • [3-chloro-5-(trifluoromethyl)phenyl]amine
  • [3-chloro-5-(trifluoromethyl)phenyl]methanol
  • [3-chloro-5-(trifluoromethyl)phenyl]acetic acid

Uniqueness: Compared to similar compounds, [3-chloro-5-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)2-6(3-5)13-12/h1-3,13H,12H2

InChI Key

RLFAZIKKPCTUAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NN)Cl)C(F)(F)F

Origin of Product

United States

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